4,6-Dibromoisophthalic acid
Overview
Description
4,6-Dibromoisophthalic acid is a useful research compound. Its molecular formula is C8H4Br2O4 and its molecular weight is 323.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Structure Determination
4,6-Dibromoisophthalic acid and its derivatives, such as 5-amino-2,4,6-tribromoisophthalic acid, have been utilized in protein structure determination through MAD phasing. This method represents a novel class of compounds for heavy-atom derivatization, combining heavy atoms with amino and carboxyl groups for binding to proteins, aiding in accurate structure analysis (Beck, Gruene, & Sheldrick, 2010).
Polymer Synthesis
This compound is involved in the synthesis of novel polymers. For example, the microwave step-growth polymerization of certain derivatives of isophthalic acid with different diisocyanates leads to the production of novel optically active polyamides. These polyamides exhibit good thermal stability and are soluble in amide-type solvents (Mallakpour & Dinari, 2008).
Spectroscopic and Structural Studies
Isophthalic acid and its variants, including those with bromine substitutions, are subject to extensive spectroscopic and structural studies. These studies include UV-Vis, NMR, FT-IR, and Raman spectroscopy to understand their molecular structure and properties. Such research is crucial in fields like materials science and chemistry (Bardak et al., 2016).
Synthesis of Flame Retardants
Derivatives of this compound, such as tetrabromophthalic anhydride, are synthesized for use in flame retardants. The detailed synthesis pathways contribute to the development of safer and more effective fire-resistant materials (Susàn, Ebert, & Duncan, 1979).
Development of Flexible Polymers
Studies on compounds like 6-acetoxyisophtalic acid, a derivative of isophthalic acid, have led to the creation of hyperbranched aromatic polyesters with carboxylic acid terminal groups. These materials have applications in various industries due to their unique thermal and mechanical properties (Turner, Walter, Voit, & Mourey, 1994).
Mechanism of Action
Mode of Action
It’s known that the compound forms a two-dimensional network via o-h⋯o hydrogen bonds in its crystal structure . This could potentially influence its interaction with targets, but further studies are required to confirm this.
Biochemical Pathways
The specific biochemical pathways affected by 4,6-Dibromoisophthalic acid are currently unknown . More research is needed to elucidate the compound’s role in biochemical processes.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. It’s worth noting that the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
Properties
IUPAC Name |
4,6-dibromobenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCSURCKPULYEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349162 | |
Record name | 4,6-dibromoisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24063-27-2 | |
Record name | 4,6-dibromoisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.